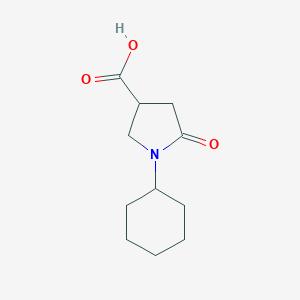

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNDLFWQCQNSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285836 | |

| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-56-9 | |

| Record name | 6304-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. The information presented herein is intended to support research, drug discovery, and development activities by offering a detailed profile of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical parameters for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | - |

| CAS Number | 6304-56-9 | [1] |

| Molecular Formula | C₁₁H₁₇NO₃ | [2] |

| Molecular Weight | 211.26 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)O | [2] |

| InChI Key | JXNDLFWQCQNSRP-UHFFFAOYSA-N | [2] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Melting Point | 135-145 °C | Predicted |

| Boiling Point | 385.4 ± 25.0 °C | Predicted |

| Water Solubility | 1.5 g/L at 25 °C | Predicted |

| pKa (acidic) | 4.2 ± 0.2 | Predicted |

| logP (Octanol-Water Partition Coefficient) | 1.66 | [1] |

| XlogP (Predicted) | 0.8 | [2] |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies for the key properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus and heated at a steady rate.

-

Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample becomes liquid are recorded.

-

Reporting: The melting point is reported as a range between these two temperatures. A narrow melting range typically indicates a high degree of purity.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability.

Protocol: Shake-Flask Method

-

Equilibration: An excess amount of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound's aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

To provide a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

Caption: A simplified workflow for the synthesis of the target compound.

References

In-Depth Technical Guide: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

CAS Number: 6304-56-9

This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and an analysis of its potential biological activities based on existing literature for structurally related compounds.

Compound Identity and Properties

Chemical Structure:

Molecular Formula: C₁₁H₁₇NO₃

Molecular Weight: 211.26 g/mol

| Property | Value | Source |

| CAS Number | 6304-56-9 | [1] |

| Molecular Formula | C₁₁H₁₇NO₃ | - |

| Molecular Weight | 211.26 g/mol | - |

| Predicted XlogP3 | 1.3 | - |

| Predicted Hydrogen Bond Donor Count | 1 | - |

| Predicted Hydrogen Bond Acceptor Count | 3 | - |

| Predicted Rotatable Bond Count | 2 | - |

Synthesis

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is reliably achieved through the Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular cyclization. This method is a well-established route for the preparation of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[2][3]

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on established methods for the synthesis of analogous compounds.[3][4]

Materials:

-

Itaconic acid

-

Cyclohexylamine

-

Water or a suitable solvent (e.g., ethanol, toluene)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in water or a suitable solvent.

-

Addition of Amine: To the stirred solution, add cyclohexylamine (1.0 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The crude product is then dissolved in an aqueous solution of sodium hydroxide.

-

The basic solution is washed with a non-polar organic solvent like ethyl acetate to remove any unreacted cyclohexylamine.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the cyclohexyl protons, the CH proton on the pyrrolidine ring, the two CH₂ groups of the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the cyclohexyl ring, and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: A broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the lactam and carboxylic acid, and C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Potential Biological Activities

Direct experimental data on the biological activity of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is limited in the public domain. However, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for a range of pharmacological effects.[2] This suggests that the title compound may exhibit similar properties.

Potential areas of biological activity include:

-

Analgesic and Antihypoxic Effects: Studies on various 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated analgesic and antihypoxic properties.[2]

-

Anticancer Activity: Numerous derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their potential as anticancer agents.[3][6]

-

Antimicrobial Activity: The 5-oxopyrrolidine scaffold is present in various compounds that have been investigated for their antibacterial and antifungal properties.[6]

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the preliminary biological screening of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Caption: General workflow for synthesis and biological screening.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. Further research would be required to elucidate its mechanism of action and identify potential molecular targets.

The following diagram represents a hypothetical signaling pathway that could be investigated based on the known activities of related compounds, such as anti-inflammatory effects.

Caption: Hypothetical signaling pathway for investigation.

Conclusion

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9) is a readily synthesizable compound belonging to a class of molecules with demonstrated potential for a variety of biological activities. While specific experimental data for this particular compound is sparse, the established synthetic routes and the known pharmacological profiles of its analogs make it an interesting candidate for further investigation in drug discovery and development programs. Future research should focus on the detailed characterization of its biological effects and the elucidation of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

The Biological Versatility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The 5-oxopyrrolidine-3-carboxylic acid core, a five-membered lactam structure, is a recognized pharmacophore that imparts a wide range of biological effects.[1][2] While specific quantitative data for the 1-cyclohexyl substituted derivatives are not extensively available in publicly accessible literature, this guide extrapolates from the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids to present a detailed account of their potential therapeutic applications and the methodologies for their evaluation.

The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds.[3][4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antihypoxic effects.[5] The nature of the substituent at the 1-position of the pyrrolidinone ring plays a crucial role in modulating the potency and selectivity of these biological activities. This guide will delve into these activities, providing detailed experimental protocols for their assessment and summarizing the available data for related compounds to offer a comparative perspective.

Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The foundational step in exploring the biological potential of these compounds is their chemical synthesis. The most common and straightforward method for the synthesis of the core structure, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, involves the reaction of itaconic acid with cyclohexylamine.[6] This reaction is typically a one-pot synthesis that proceeds via a Michael addition followed by an intramolecular cyclization.

Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds, including esters, amides, and hydrazones, each with the potential for unique biological activities. For instance, the carboxylic acid can be converted to its corresponding acid chloride and then reacted with various amines or alcohols to yield amides or esters, respectively. Alternatively, esterification followed by reaction with hydrazine hydrate can produce the carbohydrazide, a versatile intermediate for the synthesis of hydrazones and various heterocyclic derivatives like pyrazoles and oxadiazoles.[6][7]

Caption: General synthesis workflow for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Biological Activities and Data Presentation

While specific quantitative data for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid derivatives are sparse in the literature, the broader class of 1-substituted analogs exhibits significant biological activities. The following tables summarize the types of activities observed for various derivatives of 5-oxopyrrolidine-3-carboxylic acid, providing a framework for the expected potential of the 1-cyclohexyl analogs.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens.[7] The mechanism of action is often tied to the specific substituents on the pyrrolidinone and carboxylic acid moieties. For example, hydrazone derivatives bearing nitroaromatic groups have demonstrated potent antibacterial effects.[7]

Table 1: Antimicrobial Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

| Derivative Class | Target Organisms | Activity Range (MIC, µg/mL) | Reference Compound Example | Notes |

| Hydrazones | Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Bacillus cereus | 3.9 - >250 | Hydrazone with a 5-nitrothien-2-yl fragment | Activity is highly dependent on the nature of the aldehyde used for hydrazone formation.[7] |

| Azoles (Pyrroles, Pyrazoles) | Gram-positive bacteria | Moderate to good | 1-(Substituted-phenyl)-pyrrolidinyl-pyrrole derivatives | The nature of the heterocyclic ring influences the spectrum of activity.[6] |

| Amides | Various bacteria | Variable | N-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamides | Activity is influenced by the substituents on the amide nitrogen. |

| 1-Cyclohexyl Derivatives | Data not available | To be determined | - | It is hypothesized that the lipophilic cyclohexyl group may enhance membrane permeability, potentially leading to good antimicrobial activity. |

Anticancer Activity

The anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has been explored against various cancer cell lines.[6] The cytotoxic effects are often evaluated using cell viability assays, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 2: Anticancer Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity Range (IC50, µM) | Reference Compound Example | Notes |

| Hydrazones | A549 (Lung), MCF-7 (Breast) | Variable | Hydrazones with substituted aromatic rings | The substitution pattern on the aromatic ring of the hydrazone moiety is critical for activity.[6] |

| Azoles (Oxadiazoles, Triazoles) | A549 (Lung) | Potent | 1-(Substituted-phenyl)-pyrrolidinyl-oxadiazole derivatives | Heterocyclic modifications of the carboxylic acid group can significantly enhance anticancer potency. |

| Amides | Various cancer cell lines | Variable | N-(substituted-phenyl)-5-oxopyrrolidine-3-carboxamides | The nature of the substituent on the amide nitrogen influences cytotoxicity. |

| 1-Cyclohexyl Derivatives | Data not available | To be determined | - | The cytotoxic potential of these derivatives against a panel of cancer cell lines warrants investigation. |

Anti-inflammatory and Analgesic Activities

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess anti-inflammatory and analgesic properties.[5][8] These activities are often evaluated in animal models of inflammation and pain.

Table 3: Anti-inflammatory and Analgesic Activity Profile of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

| Activity | Animal Model | Effective Dose Range | Reference Compound Example | Notes |

| Anti-inflammatory | Carrageenan-induced paw edema (rat) | To be determined for specific derivatives | Derivatives with substituted aromatic rings at the 1-position | Inhibition of MMP-2 and MMP-9 has been observed for some derivatives.[8] |

| Analgesic | Acetic acid-induced writhing (mouse) | To be determined for specific derivatives | 1-Aryl-5-oxopyrrolidine-3-carboxylic acids | Aromatic and heterocyclic substituents at the 1-position have been associated with greater analgesic activity.[5] |

| 1-Cyclohexyl Derivatives | Data not available | To be determined | - | The anti-inflammatory and analgesic potential of these compounds is a promising area for future research. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the biological activities of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Materials:

-

Itaconic acid

-

Cyclohexylamine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve itaconic acid in ethanol.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Test compounds (1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid derivatives)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive and negative control wells.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the in vitro antimicrobial susceptibility testing using the broth microdilution method.

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

Materials:

-

Mice

-

Test compounds

-

Acetic acid solution (e.g., 0.6% in saline)

-

Positive control drug (e.g., aspirin or indomethacin)

-

Vehicle control (e.g., saline or Tween 80 solution)

-

Syringes and needles for administration

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer the test compounds, positive control, or vehicle control to different groups of mice (e.g., orally or intraperitoneally).

-

After a specific pre-treatment time (e.g., 30 or 60 minutes), inject the acetic acid solution intraperitoneally to induce writhing.

-

Immediately after the injection, observe each mouse for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Potential Signaling Pathways

The diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives suggest their interaction with multiple cellular signaling pathways. While the exact mechanisms for the 1-cyclohexyl derivatives are yet to be elucidated, based on the known activities of related compounds, we can hypothesize potential targets.

For instance, the anti-inflammatory effects of some derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The anticancer activity could be mediated through the induction of apoptosis via caspase activation or by interfering with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Caption: A hypothetical diagram of potential signaling pathways modulated by 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Conclusion and Future Directions

The 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has highlighted the significant biological potential based on the activities of related compounds, there is a clear need for dedicated research to synthesize and evaluate a library of 1-cyclohexyl derivatives. Future studies should focus on generating robust quantitative data for their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid in Drug Discovery: A Scaffold for Potent Enzyme Inhibitors

Disclaimer: This technical guide addresses the utility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a core structural component in the development of biologically active agents. Current scientific literature does not attribute a specific, intrinsic mechanism of action to this compound itself. Instead, its significance lies in its role as a versatile chemical scaffold for the synthesis of targeted therapeutics. This document will focus on the mechanism of action of its most prominent derivatives, for which detailed experimental data are available.

Introduction: A Scaffold of Therapeutic Promise

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the strategic placement of pharmacophoric groups, enabling the design of potent and selective inhibitors of various enzymatic targets. While the compound itself has not been shown to possess significant biological activity, its derivatives have demonstrated considerable therapeutic potential, particularly in the fields of infectious diseases.

This guide provides an in-depth overview of the synthesis and mechanism of action of derivatives of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, with a primary focus on a novel class of inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.

Synthesis of the Core Scaffold

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a critical first step in the development of its bioactive derivatives. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

Materials:

-

Itaconic acid

-

Cyclohexylamine

-

Water

-

Aqueous sodium hydroxide

-

Reaction flask with reflux condenser

Procedure:

-

A mixture of itaconic acid (e.g., 655 mg, 5 mmol) and cyclohexylamine (e.g., 493.9 mg, 5 mmol) is heated to 200°C in a flask equipped with a reflux condenser for 30 minutes.[1]

-

After the molten mass has cooled, water is added, and the mixture is chilled in an ice bath.[1]

-

The solidified product is then dissolved in aqueous sodium hydroxide.[1]

-

The product is isolated through appropriate purification techniques, such as filtration and washing.[1]

Mechanism of Action: Targeting Mycobacterium tuberculosis InhA

Derivatives of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid have been successfully developed as potent inhibitors of InhA, a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.[2][3] This pathway is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2]

The Mycolic Acid Biosynthesis Pathway and the Role of InhA

The FAS-II system is responsible for the elongation of fatty acid chains that form the meromycolate chain of mycolic acids.[2] InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical step in this elongation cycle.[2][4] By inhibiting InhA, the pyrrolidine carboxamide derivatives effectively halt mycolic acid synthesis, compromising the integrity of the bacterial cell wall.

References

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, by examining the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. While direct research on the cyclohexyl derivative is limited, extensive studies on analogues with various substituents at the 1-position provide a strong foundation for predicting its potential bioactivities. These include analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive overview of the synthesis, experimental protocols for biological evaluation, and available quantitative data for this promising class of compounds.

Introduction

The pyrrolidinone ring is a core structural motif in numerous biologically active compounds and natural products. The introduction of a carboxylic acid at the 3-position and a substituent at the 1-position of the 5-oxopyrrolidine ring system creates a class of molecules with significant therapeutic potential. The nature of the substituent at the 1-position plays a crucial role in determining the specific biological activity. While aromatic and heterocyclic substituents have been extensively studied, the exploration of aliphatic substituents like the cyclohexyl group is an emerging area of interest. This guide synthesizes the available information to provide a predictive framework for the therapeutic applications of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Synthesis

The primary synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids, including the 1-cyclohexyl derivative, involves the Michael addition of a primary amine to itaconic acid (2-methylenesuccinic acid), followed by cyclization.[1]

General Synthetic Pathway

Caption: General synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol: General Synthesis

A typical experimental protocol for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is as follows:

-

Reaction Setup: A mixture of itaconic acid and the corresponding primary amine (e.g., cyclohexylamine) is prepared in a suitable solvent, such as water or ethanol.[2][3]

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 12 to 24 hours.[2][3][4]

-

Work-up and Purification:

-

After cooling, the reaction mixture may be acidified (e.g., with hydrochloric acid) to precipitate the product.[3]

-

Alternatively, the solution can be made basic (e.g., with sodium hydroxide), filtered to remove any impurities, and then acidified to precipitate the pure product.[2]

-

The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.[2][4]

-

Potential Therapeutic Applications and Biological Activities

Based on studies of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-cyclohexyl derivative is predicted to exhibit a range of therapeutic activities.

Analgesic and Antihypoxic Activity

Studies on a series of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated both analgesic and antihypoxic effects.[1] While compounds with aromatic or heterocyclic substituents at the 1-position generally show slightly greater analgesic activity, aliphatic derivatives also exhibit these properties.[1] The exact mechanism of action is not yet fully elucidated but is thought to involve the modulation of neurotransmitter systems.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this class of compounds. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains.[5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared to a specific cell density.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.

-

Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Table 1: Antimicrobial Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | < 7.8 | [6] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [6] |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-resistant S. aureus | (Four-fold stronger than clindamycin) | [7] |

| Hydrazone with 5-nitrothien-2-yl moiety | C. auris | 16 | [7] |

Anticancer Activity

Several studies have explored the anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines.[2][8] The cytotoxic effects are often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Caption: Workflow for determining anticancer activity using the MTT assay.

Table 2: Anticancer Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

| Hydrazone derivatives | A375 (melanoma) | High cytotoxicity | [2] |

| Hydrazone with N'-(4-bromobenzylidene) moiety | - | Pronounced inhibition of cell migration | [2] |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (lung cancer) | Highest anticancer activity in the series | [7] |

Anti-inflammatory and Antioxidant Activity

More recent research has indicated that derivatives of 5-oxopyrrolidine-3-carboxylic acid also possess anti-inflammatory and antioxidant properties.[4][9] The anti-inflammatory activity has been screened against matrix metalloproteinases (MMPs), while the antioxidant activity is often assessed using the DPPH radical scavenging method.[4][9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared. The test compounds are prepared at various concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids provide some initial structure-activity relationship (SAR) insights:

-

1-Position Substituent: The nature of the substituent at the 1-position is a key determinant of biological activity. Aromatic and heterocyclic substituents often confer potent analgesic, anticancer, and antimicrobial activities.[1][2][6] The presence of a cyclohexyl group, being a bulky lipophilic aliphatic substituent, is likely to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to a unique biological profile.

-

3-Position Modification: The carboxylic acid at the 3-position is a common starting point for further derivatization into esters, amides, hydrazides, and subsequently into various heterocyclic moieties (e.g., oxadiazoles, triazoles, benzimidazoles).[2][8] These modifications have been shown to significantly enhance the anticancer and antimicrobial activities of the parent compound.

Future Directions and Conclusion

The class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids represents a rich source of compounds with diverse therapeutic potential. While research has predominantly focused on derivatives with aromatic substituents, the foundational knowledge strongly suggests that 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a promising candidate for investigation.

Key areas for future research include:

-

Synthesis and Characterization: The synthesis and full characterization of high-purity 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

-

In Vitro Screening: Comprehensive in vitro screening of the compound for analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

-

Lead Optimization: A systematic SAR study involving modifications of the cyclohexyl ring and derivatization of the carboxylic acid to optimize potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. Its inherent structural rigidity and the presence of key functional groups make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this core structure and its analogs, with a focus on their potential as enzyme inhibitors and receptor antagonists.

Synthetic Strategies

The synthesis of the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid core is typically achieved through a straightforward and efficient one-pot reaction. The general procedure involves the condensation of itaconic acid with cyclohexylamine. This reaction is often carried out at elevated temperatures, in the absence of a solvent, to drive the reaction to completion. The resulting product can then be purified by recrystallization.

Derivatization of the core structure is most commonly achieved at the carboxylic acid moiety. Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine), are employed to form amide bonds with a variety of amines, leading to a diverse library of analogs.[1] Further modifications can be made to the cyclohexyl ring or the pyrrolidinone ring, although these are less commonly reported in the literature for this specific scaffold.

Key Biological Targets and Therapeutic Applications

Analogs of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid have been investigated for their activity against several key biological targets, indicating their potential in treating a range of diseases.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: A Novel Approach to Combat Tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide scaffold has been identified as a novel class of potent InhA inhibitors.[2]

Quantitative Data for InhA Inhibitors:

| Compound ID | R Group (at 3-carboxamide) | IC50 (µM) | Reference |

| d11 | 3,5-dichlorophenyl | 0.39 | [1] |

| s15 | 3-isopropylphenyl | 5.55 | [1] |

Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.

-

Reagents:

-

Purified InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) as the substrate

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Serial dilutions of the test compounds are prepared in a 96-well plate.

-

NADH and the InhA enzyme are added to each well and pre-incubated.

-

The reaction is initiated by the addition of the substrate, DD-CoA.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

-

-

Data Analysis:

-

The initial reaction rates are calculated.

-

The percentage of inhibition for each compound concentration is determined relative to a DMSO control.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]

-

Beta-Secretase 1 (BACE-1) Inhibition: A Potential Strategy for Alzheimer's Disease

BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease. Inhibition of BACE-1 is therefore a major therapeutic strategy to reduce Aβ production. While direct quantitative data for 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid analogs as BACE-1 inhibitors is limited in the public domain, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been shown to possess BACE-1 inhibitory activity.[4]

Experimental Protocol: BACE-1 Inhibition Assay (FRET-based)

A common method for measuring BACE-1 activity is a fluorescence resonance energy transfer (FRET) assay.

-

Reagents:

-

Recombinant human BACE-1 enzyme

-

A specific BACE-1 substrate linked to a fluorophore and a quencher

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

The test compound, BACE-1 enzyme, and substrate are incubated together in a microplate.

-

If the enzyme is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the change in fluorescence.

-

The percentage of inhibition is calculated for different concentrations of the test compound.

-

IC50 values are determined from the dose-response curve.

-

Endothelin Receptor Antagonism: Implications for Cardiovascular Diseases

Endothelin receptors (ET-A and ET-B) are G protein-coupled receptors involved in vasoconstriction and cell proliferation. Antagonists of these receptors have therapeutic potential in the treatment of hypertension and other cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have been explored as endothelin receptor antagonists.

Experimental Protocol: Endothelin Receptor Binding Assay

Receptor binding affinity is typically determined through competitive radioligand binding assays.

-

Reagents:

-

Cell membranes expressing either ET-A or ET-B receptors

-

A radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1)

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Anticancer and Antimicrobial Activities

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold, particularly hydrazide-hydrazones, have demonstrated promising anticancer and antimicrobial activities.[5][6] These compounds have been shown to inhibit the growth of various cancer cell lines and bacterial strains.[7][8][9]

Quantitative Data for Antimicrobial Activity:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | <7.8 | [9] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [9] |

| Compound 21 | Multidrug-resistant S. aureus | 1-8 | [5] |

Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compounds

-

-

Procedure:

-

Serial dilutions of the test compounds are prepared in the microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

-

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The straightforward synthesis and the ease of diversification at the 3-carboxamide position allow for the rapid generation of compound libraries for screening against various biological targets.

The demonstrated activity of analogs as inhibitors of InhA highlights their potential in the development of new anti-tuberculosis drugs. Further optimization of this scaffold could lead to compounds with improved potency and pharmacokinetic properties.

While the potential of this specific scaffold against BACE-1 and endothelin receptors requires more extensive investigation, the known activity of related pyrrolidine derivatives suggests that this is a fruitful area for future research. The exploration of different substituents on both the cyclohexyl and the phenyl rings of the carboxamide side chain could lead to the discovery of potent and selective inhibitors or antagonists.

The observed anticancer and antimicrobial activities of hydrazide-hydrazone derivatives warrant further investigation to elucidate their mechanism of action and to optimize their activity and selectivity.

References

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. While the specific discovery and historical timeline for this particular analog are not extensively documented, this paper extrapolates from the broader history of its parent chemical class. This guide details a probable synthetic route, provides a detailed experimental protocol based on analogous reactions, and summarizes the known biological activities of structurally related compounds. The presented data on anticancer and antimicrobial properties of various N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives suggest potential therapeutic applications for the title compound, warranting further investigation.

Introduction and Historical Context

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derived from glutamic acid, is a privileged scaffold in medicinal chemistry. Its parent compound, pyroglutamic acid (5-oxoproline), is a naturally occurring amino acid derivative. The exploration of substituted 5-oxopyrrolidine-3-carboxylic acids has led to the discovery of compounds with a wide range of biological activities.

Historically, research into this class of compounds has been driven by the desire to create novel therapeutic agents with improved pharmacological profiles. The core structure provides a rigid framework that can be functionalized at the 1-position (the nitrogen atom) and the 3-position (the carboxylic acid) to modulate biological activity. Derivatives have been investigated for their potential as analgesic, antihypoxic, antiproliferative, and antibacterial agents.[1] The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is often achieved through the cyclization of itaconic acid with various primary amines.[1] This straightforward synthetic accessibility has facilitated the creation of diverse libraries of these compounds for biological screening.

Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

The most probable and widely employed method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the direct condensation of itaconic acid with a primary amine.[1][2] In the case of the title compound, this involves the reaction of itaconic acid with cyclohexylamine. The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.[2]

Proposed Synthetic Pathway

References

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Analytical Profiling of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a five-membered lactam ring structure. The N-cyclohexyl substitution and the carboxylic acid moiety at the 3-position suggest its potential as a scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in synthetic and drug discovery workflows. This document provides a detailed overview of its expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the experimental protocols for their acquisition.

Predicted and Analog-Based Spectroscopic Data

Due to the absence of published experimental data for the title compound, the following tables summarize predicted data and experimental data from closely related analogs, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. These analogs provide a reliable indication of the expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Pyrrolidine CH | 3.5 - 3.8 | Multiplet | 1H | CH-COOH |

| Pyrrolidine NCH₂ | 3.2 - 3.6 | Multiplet | 2H | N-CH₂ |

| Pyrrolidine CH₂CO | 2.5 - 2.8 | Multiplet | 2H | CH₂-CO |

| Cyclohexyl CH | 3.8 - 4.1 | Multiplet | 1H | N-CH (Cyclohexyl) |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | 10H | Cyclohexyl CH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O (Amide) | 175 - 178 | Pyrrolidinone C=O |

| C=O (Acid) | 172 - 175 | Carboxylic Acid C=O |

| N-CH (Cyclohexyl) | 50 - 55 | N-CH (Cyclohexyl) |

| N-CH₂ | 48 - 52 | N-CH₂ (Pyrrolidine) |

| CH-COOH | 38 - 42 | CH-COOH (Pyrrolidine) |

| CH₂-CO | 33 - 37 | CH₂-CO (Pyrrolidine) |

| Cyclohexyl CH₂ | 25 - 35 | Cyclohexyl CH₂ |

Note: Predicted values are based on standard chemical shift tables and data from similar structures.

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded O-H stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | C-H stretch of cyclohexyl and pyrrolidine rings |

| C=O (Amide) | 1680 - 1700 | Strong | Amide carbonyl stretch (lactam) |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carboxylic acid carbonyl stretch |

| C-N Stretch | 1100 - 1200 | Medium | C-N stretch of the amide |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 212.1281 |

| ESI+ | [M+Na]⁺ | 234.1101 |

| ESI- | [M-H]⁻ | 210.1136 |

Note: Predicted m/z values are for the monoisotopic mass of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (C₁₁H₁₇NO₃).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a novel small molecule like 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a spectral width appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or Orbitrap for high-resolution mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ionization modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound such as 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, essential for researchers in the field of chemical synthesis and drug development. While experimental data for this specific molecule is pending, the provided information, based on sound theoretical principles and data from analogous structures, serves as a robust starting point for its characterization.

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone ring, a carboxylic acid functional group, and an N-cyclohexyl substituent. This unique combination of functional groups suggests its potential for diverse biological activities, making it a molecule of interest in pharmaceutical research and development. The pyrrolidinone (or pyroglutamic acid) scaffold is found in various biologically active molecules, and its derivatives have shown a range of activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The lipophilic cyclohexyl group and the polar carboxylic acid group will significantly influence its physicochemical properties, such as solubility and stability, which are critical parameters for drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, focusing on its solubility and stability. It is designed to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively handle and evaluate this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior in various experimental and physiological conditions.

Predicted Physicochemical Properties

While extensive experimental data for 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is not publicly available, computational predictions provide valuable initial insights.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | PubChem[3] |

| Molecular Weight | 211.26 g/mol | PubChem[3] |

| XlogP | 0.8 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

The predicted XlogP value of 0.8 suggests that 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid has a relatively balanced lipophilic and hydrophilic character. This property is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The presence of both a lipophilic cyclohexyl group and a polar carboxylic acid group in 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid suggests a pH-dependent solubility profile.

Predicted Solubility Behavior

Based on its structure, the following solubility trends can be anticipated:

-

Aqueous Solubility: The carboxylic acid moiety is expected to be protonated at low pH, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]

Table of Predicted and Analog-Based Solubility

The following table provides an illustrative summary of the expected solubility of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid in various solvents. These are not experimental values for the specific compound but are based on general principles for similar chemical structures.

| Solvent | Predicted Solubility | Rationale / Comments |

| Water (pH 2) | Low | Carboxylic acid is protonated and less polar. |

| Water (pH 7.4) | Moderate to High | Carboxylic acid is deprotonated, increasing polarity and solubility. |

| 0.1 M HCl | Low | Common ion effect and protonation of the carboxylate. |

| 0.1 M NaOH | High | Formation of the highly soluble sodium carboxylate salt. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Methanol | Soluble | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent effective for a wide range of compounds. |

| Dichloromethane | Sparingly Soluble | A non-polar organic solvent. |

| Hexane | Insoluble | A non-polar solvent. |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology: Shake-Flask Solubility Assay

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and select a range of organic solvents.

-

Sample Preparation: Add an excess amount of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. The 5-oxopyrrolidine ring, being a lactam, is susceptible to hydrolysis, especially under acidic or basic conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[5] This information is crucial for developing stability-indicating analytical methods.[6]

Table of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the lactam ring to form an amino acid derivative. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Hydrolysis of the lactam ring. |

| Oxidation | 3-30% H₂O₂, Room Temperature, 24h | Oxidation of the pyrrolidinone ring or cyclohexyl group. |

| Thermal Degradation | 80°C, 72h (solid state) | Decomposition of the molecule. |

| Photostability | ICH Q1B conditions (UV and visible light) | Photolytic degradation. |

Experimental Protocol for Stability and Forced Degradation Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Methodology: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies.

-

Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent peak from all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Potential Biological Signaling Pathways